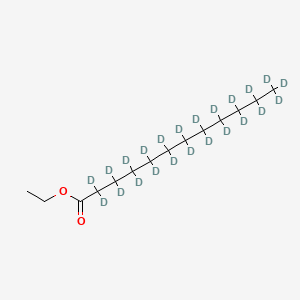
3-(Trifluoromethyl)pyrazine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethyl)pyrazine-2-carbaldehyde is a chemical compound with the CAS Number: 1197238-20-2 . It has a molecular weight of 176.1 and its IUPAC name is 3-(trifluoromethyl)-2-pyrazinecarbaldehyde . The compound is usually in powder form .
Molecular Structure Analysis
The InChI code for 3-(Trifluoromethyl)pyrazine-2-carbaldehyde is 1S/C6H3F3N2O/c7-6(8,9)5-4(3-12)10-1-2-11-5/h1-3H . This code represents the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Microwave Induced Synthesis and Antimicrobial Activities
Microwave-induced synthesis techniques have been applied to derivatives of pyrazoline carbaldehyde compounds, showing promising results in antimicrobial activities. For example, derivatives synthesized under microwave irradiation conditions have been screened for their in vitro antibacterial activity, demonstrating effectiveness against certain bacterial strains (Ravindra Kumar & Y. K. Srivastava, 2010).
Synthesis and Crystal Structures
Research has focused on the synthesis and structural analysis of N-substituted pyrazolines, involving the condensation of chalcones with hydrazine hydrate. These studies contribute to the understanding of molecular structures and potential chemical properties, offering insights into designing compounds with specific characteristics (Wan-Sin Loh et al., 2013).
Antiviral Activities
Compounds derived from actinomycete strains have been found to exhibit antiviral activities against the influenza A virus subtype H1N1. This demonstrates the potential of pyrazine derivatives in contributing to the development of new antiviral drugs (Pei-Pei Wang et al., 2014).
Catalysis and Chemical Synthesis
Research into the synthesis of imidazo[1,2-a]pyridines has explored "water-mediated" hydroamination and silver-catalyzed aminooxygenation processes. These methods highlight the versatility of pyrazine derivatives in facilitating chemical reactions under various conditions, leading to the efficient synthesis of heterocyclic compounds (Darapaneni Chandra Mohan et al., 2013).
Antimicrobial Activity of Chitosan Derivatives
Novel Schiff bases of chitosan, incorporating heteroaryl pyrazole derivatives, have been synthesized and evaluated for antimicrobial activity. These derivatives show promising antibacterial and antifungal properties, underscoring the potential of pyrazine derivatives in enhancing the biological activity of polymers (A. Hamed et al., 2020).
Wirkmechanismus
Mode of Action
It’s known that many pyrazine derivatives interact with various enzymes and receptors in the body, altering their function and leading to various physiological effects .
Biochemical Pathways
Pyrazine derivatives are often involved in a wide range of biochemical processes, but without specific studies on this compound, it’s difficult to determine the exact pathways it affects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(Trifluoromethyl)pyrazine-2-carbaldehyde are not well studied. As a small molecule, it’s likely to be well absorbed and distributed throughout the body. Its metabolism and excretion patterns would depend on its specific chemical structure and the enzymes present in the body .
Safety and Hazards
The safety information for 3-(Trifluoromethyl)pyrazine-2-carbaldehyde includes several hazard statements: H227, H302, H315, H319, H335 . These statements indicate that the compound is combustible and can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Eigenschaften
IUPAC Name |
3-(trifluoromethyl)pyrazine-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O/c7-6(8,9)5-4(3-12)10-1-2-11-5/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRSQMKEQWBMMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)pyrazine-2-carbaldehyde | |
CAS RN |
1197238-20-2 |
Source


|
| Record name | 3-(trifluoromethyl)pyrazine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromoimidazo[1,2-a]pyridin-5-amine](/img/structure/B597935.png)



![6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B597942.png)




![4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B597949.png)


